Predicted pKa and LogP Values
The compound exhibits predicted physicochemical properties that differentiate it from unsubstituted quinoline hydrazones and may influence its bioavailability and target engagement. Its predicted pKa is 6.11 ± 0.20, and its predicted LogP is 2.57 . While direct experimental comparator data are not available for this specific compound, these in silico values provide a quantitative baseline for assessing its drug-likeness and potential for oral bioavailability compared to less lipophilic or more basic analogues within the hydrazono-quinoline class [1].
LogP 2.57
| Evidence Dimension | Predicted physicochemical properties (pKa, LogP) |
|---|---|
| Target Compound Data | pKa = 6.11 ± 0.20; LogP = 2.57 |
| Comparator Or Baseline | Class-level inference: hydrazono-quinoline derivatives with varying substitution patterns |
| Quantified Difference | Not applicable; data are predicted values for the target compound only |
| Conditions | In silico prediction using ACD/Labs Percepta Platform |
Why This Matters
These predicted values are essential for medicinal chemists to assess the compound's suitability for further optimization in drug discovery programs, particularly when comparing lead candidates with different substitution patterns.
- [1] Ammar YA, et al. Development and radiosterilization of new hydrazono-quinoline hybrids as DNA gyrase and topoisomerase IV inhibitors. Chemical Biology & Drug Design, 2023, 101(2), 345-363. View Source
